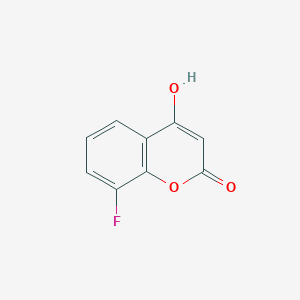

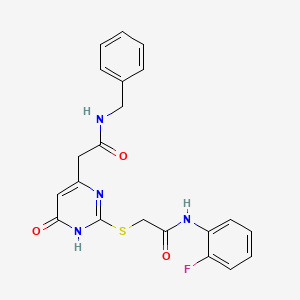

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-naphthamide" is a chemical entity that appears to be designed for biological activity, given its structural features that include a pyrimidinyl moiety linked to a naphthyl group through an aminoethyl bridge. The presence of a pyrrol group suggests potential for interaction with biological targets, possibly through hydrogen bonding or pi-stacking interactions.

Synthesis Analysis

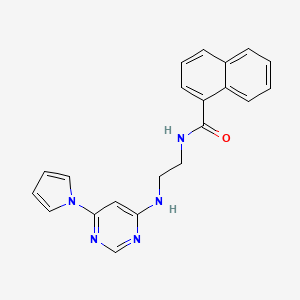

The synthesis of related pyrimidin-4-amines involves the design and construction of molecules with varying substituents to achieve desired biological activities. For instance, a group of 2-substituted N-(naphth-1-ylmethyl)pyrimidin-4-amines were synthesized and evaluated for their potential as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, which are relevant targets in Alzheimer's disease (AD) research . The synthesis typically involves multiple steps, including condensation reactions, and aims to introduce specific functional groups that can enhance the interaction with biological targets.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the crystal structure of a similar compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was found to belong to the tetragonal system with specific space group parameters . The bond lengths and angles obtained from density functional theory (DFT) calculations were compared with experimental X-ray diffraction values, providing insights into the electronic structure and potential reactivity of the molecule.

Chemical Reactions Analysis

The chemical reactivity of pyrimidin-4-amines can be explored through various reactions. For instance, N-1-Naphthyl-3-oxobutanamide, a compound with a naphthyl moiety, was used in the synthesis of various heterocyclic compounds, including nicotinamide and thieno[2,3-b]pyridine derivatives . These reactions often involve cyclization steps and the use of reagents such as hydrazine hydrate, formamide, and benzoyl isothiocyanate to construct complex heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidin-4-amines are influenced by their molecular structure. The crystallographic analysis of N-(1-naphthyl)-2(1H)-pyrimidinethione showed that the solvent properties significantly affect the rate of racemization due to C-N bond rotation, with nonpolar solvents lowering the activation energy compared to polar or protic solvents . Additionally, the crystal structures of related thioacetamide derivatives revealed specific inclinations between the pyrimidine and aromatic rings, which could affect the compound's physical properties and intermolecular interactions, as evidenced by the formation of hydrogen-bonded dimers in the crystal lattice .

Aplicaciones Científicas De Investigación

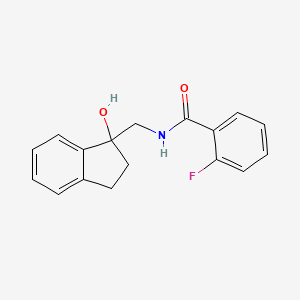

Biomarker for Alzheimer's Disease

- Alzheimer's Disease Diagnosis : One significant application involves the use of derivatives similar to N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-naphthamide for diagnosing Alzheimer's disease (AD). Compounds like [18F]FDDNP, a radiofluorinated derivative, have been utilized in positron emission tomography (PET) imaging to detect and monitor the load of neurofibrillary tangles and beta-amyloid plaques in the brains of living AD patients. This approach has shown promise in facilitating diagnostic assessments and monitoring the efficacy of experimental treatments for AD (Shoghi-Jadid et al., 2002).

Antibacterial Agents

- Antibacterial Activity : The chemical framework of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-naphthamide and its analogues have been explored for synthesizing compounds with antibacterial properties. Studies have demonstrated the synthesis of compounds exhibiting significant in vitro and in vivo antibacterial activities, indicating potential for the development of new antibiotics (Egawa et al., 1984).

Antitumor and Antifolate Agents

- Cancer Research : The pyrimidine and naphthyl components of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-naphthamide have been incorporated into the design of classical and nonclassical antifolates, showing potent inhibitory activity against enzymes like dihydrofolate reductase (DHFR), associated with tumor growth. These compounds have demonstrated efficacy as antitumor agents in preclinical models, highlighting their potential in cancer treatment (Gangjee et al., 2007).

Cholinesterase and Aβ-Aggregation Inhibitors

- Neurodegenerative Disease Treatment : Research into the applications of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-naphthamide derivatives has also extended to the development of dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. These compounds aim to target multiple pathological routes in Alzheimer's disease, offering a promising approach for the treatment of neurodegenerative disorders (Mohamed et al., 2011).

Solar Energy Materials

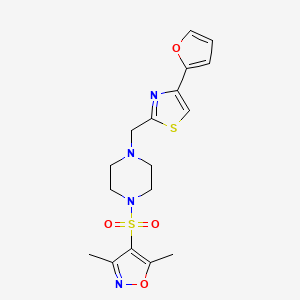

- Perovskite Solar Cells : Derivatives based on the naphthalene diimide (NDI) structure, related to N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-naphthamide, have been employed as electron transporting materials in perovskite solar cells (PSCs). These materials have contributed to achieving high power conversion efficiency and long-term stability in PSCs, signifying their relevance in advancing solar energy technology (Jung et al., 2018).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O/c27-21(18-9-5-7-16-6-1-2-8-17(16)18)23-11-10-22-19-14-20(25-15-24-19)26-12-3-4-13-26/h1-9,12-15H,10-11H2,(H,23,27)(H,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDERFWXGLPXXCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCCNC3=CC(=NC=N3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-naphthamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(3-thienyl)acetamide](/img/structure/B2530011.png)

![2-[5-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]-3-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)propanenitrile](/img/structure/B2530013.png)

![1-[(4-Bromophenyl)(4-chlorophenyl)methyl]piperazine](/img/structure/B2530015.png)

![Methyl (E)-4-oxo-4-[3-(1,3,4-thiadiazol-2-ylcarbamoyl)piperidin-1-yl]but-2-enoate](/img/structure/B2530016.png)

![Methyl 4-[7-hydroxy-4-oxo-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate](/img/structure/B2530019.png)

![methyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2530021.png)

![3,5-Dimethyl-4-[[(5-phenyl-3-thiazolo[2,3-c][1,2,4]triazolyl)thio]methyl]isoxazole](/img/structure/B2530022.png)

![N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2530023.png)